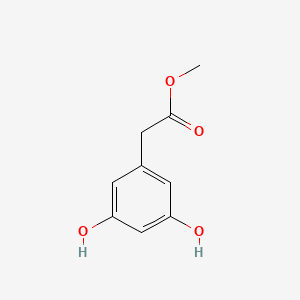

Methyl 3,5-dihydroxyphenylacetate

描述

Nomenclature and Synonyms of Methyl 3,5-dihydroxyphenylacetate

The systematic naming and various synonyms for this compound are crucial for its identification in scientific literature and databases. Its IUPAC name is methyl 2-(3,5-dihydroxyphenyl)acetate. nih.gov Commonly used synonyms include 3,5-dihydroxyphenylacetic acid methyl ester and Methyl (3,5-dihydroxyphenyl)acetate. nih.gov The compound is uniquely identified by its CAS Number, 4724-10-1. nih.gov

Table 1: Nomenclature and Identifiers for this compound

| Identifier Type | Identifier |

|---|---|

| IUPAC Name | methyl 2-(3,5-dihydroxyphenyl)acetate nih.gov |

| Synonyms | 3,5-dihydroxyphenylacetic acid methyl ester, Methyl (3,5-dihydroxyphenyl)acetate nih.gov |

| CAS Number | 4724-10-1 nih.gov |

| Molecular Formula | C9H10O4 |

| Molecular Weight | 182.17 g/mol |

| InChI Key | LMLSBPHXMGSGCR-UHFFFAOYSA-N |

Chemical Classification and Structural Context within Phenylacetate (B1230308) Derivatives

This compound belongs to the class of organic compounds known as phenylacetate derivatives. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com This classification is based on its core structure, which consists of a phenyl group attached to an acetic acid moiety, with the acidic hydrogen replaced by a methyl group to form a methyl ester. The defining feature of this particular derivative is the presence of two hydroxyl groups (-OH) at the 3 and 5 positions of the phenyl ring.

The general structure of a phenylacetate involves a benzene (B151609) ring attached to a methylene (B1212753) bridge (-CH2-) which is, in turn, connected to a carboxyl group (-COOH). In the case of this compound, this carboxyl group is esterified with methanol (B129727). The presence and position of the hydroxyl groups on the aromatic ring significantly influence the compound's chemical properties and reactivity.

Historical Perspectives on the Study of this compound

Historically, research interest in this compound has been linked to its identification as a natural product. It is a known metabolite of the fungus Curvularia siddiqui and has also been isolated from the culture mycelia of Curvularia lunata. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.comchemicalbook.com Early studies focused on the isolation and structural elucidation of this and related compounds from fungal sources.

More recent research has expanded to include its synthesis and potential applications. For instance, it has been utilized as a reagent in the synthesis of various fungal metabolites, such as cytosporones A, C, J, K, and N. chemicalbook.com This demonstrates a shift from simple isolation to the strategic use of the compound in constructing more complex molecules.

Significance and Rationale for Research on this compound

The significance of research on this compound stems from several key areas. Its role as a natural product provides a basis for studying the metabolic pathways of certain fungi. Understanding how and why these organisms produce such compounds can offer insights into their biology and ecological interactions.

Furthermore, its utility as a synthetic building block is a primary driver for continued investigation. The presence of multiple reactive sites—the hydroxyl groups and the ester—makes it a versatile precursor for the synthesis of more complex molecules with potential biological activities. While some studies have shown that certain related phenylacetic acid derivatives lack antimicrobial and antioxidant activity, the broader class of compounds and their synthetic derivatives remain of interest for their potential pharmacological applications.

Table 2: List of Compounds Mentioned | Compound Name | | --- | | this compound | | Cytosporone A | | Cytosporone C | | Cytosporone J | | Cytosporone K | | Cytosporone N | | Methyl 2-acetyl-3,5-dihydroxyphenylacetate | | Methyl 2-acetyl-5-hydroxy-3-methoxyphenylacetate | | Curvulin | | 4-epiradicinol | | Curvulinic acid | | Methyl 3,4-dihydroxybenzoate | | Carvacrol | | p-Cymene | | Thymol | | γ-Terpinene | | Carvacrol methyl ether | | 1-Octen-3-ol | | Thymol methyl ether | | Linalool | | α-Terpinene | | Ethyl gallate | | 5-Hydroxymethylfurfural | | 3-O-Methyl-d-glucose | | 1,6-anhydro-β-D-Glucopyranose | | 5-methyl-Furancarboxaldehyde | | Triethylenediamine | | 1-(2-furanyl)-1-Propcanone | | Methyl 2-furoate | | Levoglucosenone | | methyl ester-Hepta-2,4-dienoic acid | | 2,3-dihydro-3,5-dihydrox-4H-Pyran-4-one | | O-α-D-glucopyranosyl-(1→3)-β-D-fructofuranosyl-α-D-Glucopyranoside | | n-Hexadecanoic acid | | 2-Heptanol, acetate (B1210297) | | 5-[(5-methyl-2-fur-2-Furancarboxaldehyde | | 3-Methyl-2-furoic acid | | cis-Vaccenic acid | | Methyl 3,5-dihydroxybenzoate (B8624769) | | 3,5-dihydroxy benzoic acid | | 3,5-Dihydroxy benzaldehyde (B42025) | | 3,5-resacetophenone | | trans-resveratrol | | Armillarisin A | | brodimoprim (B1667867) | | 2,6-di-tert-butyl phenol (B47542) | | methyl acrylate (B77674) | | sodium methanolate | | Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate (B1217596) |di-tert-butyl-4-hydroxyphenyl) propionate |

Structure

3D Structure

属性

IUPAC Name |

methyl 2-(3,5-dihydroxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-13-9(12)4-6-2-7(10)5-8(11)3-6/h2-3,5,10-11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLSBPHXMGSGCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20342212 | |

| Record name | Methyl 3,5-dihydroxyphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4724-10-1 | |

| Record name | Methyl 3,5-dihydroxyphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3,5-dihydroxyphenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Occurrence and Natural Sources of Methyl 3,5 Dihydroxyphenylacetate

Isolation from Fungal Metabolites

This compound is recognized as a secondary metabolite produced by fungi, particularly within the Curvularia genus.

Curvularia siddiqui

Methyl 3,5-dihydroxyphenylacetate is known as a metabolite of the fungus Curvularia siddiqui. nih.gov Research into the various compounds produced by this species has confirmed its presence.

Curvularia lunata mycelia

The compound has also been successfully isolated from the cultured mycelia of Curvularia lunata. nih.gov This finding highlights its recurring presence within this particular group of fungi. Another related compound, ethyl 2-acetyl-3,5-dihydroxyphenylacetate, was also identified from the same fungal culture. nih.gov

Interactive Data Table: Fungal Sources

| Compound Name | Source Organism | Fungal Part |

| This compound | Curvularia siddiqui | Not specified in search results |

| This compound | Curvularia lunata | Mycelia |

Identification in Plant Extracts and Derivatives

While prominently a fungal metabolite, this compound has also been directly isolated from plant sources. The process typically involves extraction from plant tissues using solvents, followed by chromatographic techniques to purify the individual compounds. mdpi.com General methods for isolating phenolic compounds like this compound from plant materials often utilize solvents such as methanol (B129727) or ethanol, followed by purification steps. mdpi.comnih.gov

At present, specific plant species from which this compound has been explicitly isolated are not detailed in the provided search results.

Synthetic Methodologies and Chemical Synthesis of Methyl 3,5 Dihydroxyphenylacetate

Esterification Reactions

Esterification is a common and fundamental reaction in organic synthesis. The most direct method for synthesizing Methyl 3,5-dihydroxyphenylacetate is the Fischer esterification of its corresponding carboxylic acid.

Reaction of 3,5-dihydroxyphenylacetic acid with methanol (B129727) in the presence of an acid catalyst

The synthesis of this compound is classically achieved through the Fischer esterification of 3,5-dihydroxyphenylacetic acid with methanol. chemicalbook.comnvcc.edu This reaction involves heating the carboxylic acid and an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). nvcc.edu

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the methanol. The subsequent tetrahedral intermediate undergoes a proton transfer and then eliminates a molecule of water to form the ester. The use of excess methanol helps to shift the equilibrium towards the product side, maximizing the yield of the desired ester.

A general procedure involves refluxing a mixture of 3,5-dihydroxyphenylacetic acid, methanol, and a catalytic amount of concentrated sulfuric acid. nvcc.edu After the reaction is complete, the excess methanol is typically removed by distillation, and the resulting crude product is purified, often through crystallization. A patent describing the synthesis of the related compound, methyl 3,5-dihydroxybenzoate (B8624769), from 3,5-dihydroxybenzoic acid uses sulfuric acid as the catalyst at temperatures between 80-85 °C. google.com

| Reactant | Reagent | Catalyst | Product | Reaction Type |

| 3,5-dihydroxyphenylacetic acid | Methanol | Acid (e.g., H₂SO₄) | This compound | Fischer Esterification |

Role as a Reagent in Organic Synthesis

The chemical structure of this compound, featuring a reactive phenolic ring and an ester group, makes it a useful building block in the synthesis of more complex molecules, including natural products and heterocyclic compounds.

Synthesis of Fungal Metabolites (e.g., cytosporones A, C, J, K, N)

This compound is identified as a key reagent in the laboratory synthesis of several fungal metabolites known as cytosporones. chemicalbook.com Cytosporones are a class of phenolic lipids, some of which have been isolated from endophytic fungi. nih.govmdpi.com The total synthesis of cytosporones A, B, and C has been reported, starting from 3,5-dimethoxyphenylacetic acid, a closely related derivative. researchgate.net The synthesis involves a Friedel-Crafts acylation to attach a hydrophobic alkyl chain to the aromatic ring, followed by functional group interconversions. researchgate.net The dihydroxy-functionality of this compound is crucial for the structure and potential biological activity of the resulting cytosporone molecules.

Pechmann condensation reactions for complex molecular structures

The Pechmann condensation is a well-established method for synthesizing coumarins from a phenol (B47542) and a β-ketoester under acidic conditions. wikipedia.orgtaylorandfrancis.com As a phenol derivative, this compound can, in principle, participate in this reaction. The mechanism involves an initial transesterification between the phenol and the β-ketoester, followed by an intramolecular ring-closing reaction (similar to a Friedel-Crafts acylation) and subsequent dehydration to form the coumarin ring system. wikipedia.org

While simple phenols often require harsh conditions, highly activated phenols like resorcinol (1,3-dihydroxybenzene) can react under much milder conditions. wikipedia.org The resorcinol-like structure of this compound suggests it would be a suitable substrate for this condensation, allowing for the synthesis of substituted 5,7-dihydroxycoumarin derivatives. These complex structures are of interest in medicinal chemistry. The reaction is typically catalyzed by strong acids such as sulfuric acid, but other catalysts like aluminum chloride and phosphorus pentoxide have also been employed. wikipedia.orgiiste.org

| Reaction Type | Substrates | Catalyst | Product Class |

| Pechmann Condensation | Phenol (e.g., this compound) + β-ketoester | Acid (e.g., H₂SO₄, AlCl₃) | Coumarins |

Emerging Synthetic Approaches and Innovations

While the fundamental synthesis of this compound relies on classic esterification, modern organic synthesis focuses on developing more sustainable and efficient methodologies. Innovations in catalysis for reactions like esterification and Pechmann condensation are applicable to the synthesis and use of this compound.

For esterification, alternatives to traditional Brønsted acids include solid acid catalysts and various Lewis acids, which can offer advantages in terms of easier separation, reusability, and compatibility with acid-sensitive substrates. rug.nl

In the context of the Pechmann condensation, recent research has explored a variety of new catalysts to improve yields and reaction conditions, moving towards greener chemistry. These include:

Ionic Liquids : Lewis acidic chloroaluminate ionic liquids, such as 1-butyl-3-methylimidazolium chloroaluminate ([bmim]Cl•2AlCl₃), have been shown to act as both the solvent and catalyst, drastically reducing reaction times even at room temperature. organic-chemistry.org

Solid Acid Catalysts : Materials like montmorillonite clay and ion-exchange resins (e.g., Amberlyst-15) have been used as heterogeneous catalysts, simplifying product purification and minimizing corrosive waste. iiste.org

Other Lewis Acids : A range of metal salts such as InCl₃, Bi(NO₃)₃·5H₂O, and Yb(OTf)₃ have been successfully employed as catalysts for the Pechmann reaction. iiste.org

These emerging approaches offer more environmentally friendly and efficient pathways for utilizing phenolic compounds like this compound in the synthesis of complex coumarin structures.

Biological Activities and Pharmacological Potential of Methyl 3,5 Dihydroxyphenylacetate

Antioxidant Activities

In vitro studies (where Methyl 3,5-dihydroxyphenylacetate is explicitly mentioned)

Currently, there is a notable absence of dedicated in vitro studies in publicly accessible scientific literature that specifically investigate and quantify the antioxidant activities of this compound. While the presence of dihydroxyl groups on the phenyl ring is a structural feature often associated with antioxidant potential, empirical data from assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging or FRAP (ferric reducing antioxidant power) specifically for this compound are not available.

Antimicrobial Effects

Bacterial inhibition studies (where this compound is explicitly mentioned)

There is a scarcity of research directly evaluating the antibacterial properties of this compound. One study mentions the use of this compound in a solution for the synthesis of inhibitors targeting bacterial 4-hydroxyphenylpyruvate dioxygenase, an enzyme present in some bacteria. andrewholding.com However, the study does not provide data on the direct inhibitory effects of this compound on bacterial growth.

Antiviral Activities

Currently, there are no available in vitro studies in the scientific literature that have explicitly investigated the antiviral activities of this compound.

Inhibitory effects on viral replication

Current scientific literature has not established significant inhibitory effects of this compound on viral replication. Studies on derivatives of this compound, such as methyl 2-acetyl-3,5-dihydroxyphenylacetate and ethyl 2-acetyl-3,5-dihydroxyphenylacetate (curvulin), which were isolated from the fungus Curvularia lunata, have shown a lack of antimicrobial activity. While other related phenylacetic acid derivatives have been investigated for antiviral properties, there is no direct evidence to date explicitly demonstrating that this compound itself is an inhibitor of viral replication.

Other Reported Bioactivities

While direct antiviral properties have not been prominent in the research surrounding this compound, the compound has been identified in studies exploring other biological activities.

One notable bioactivity is its interaction with Heat Shock Protein 90 (Hsp90), a chaperone protein that is a target for cancer therapy. A study investigating the interaction of various ligands with the N-terminal ATPase domain of Hsp90 identified this compound as a low-affinity fragment that binds to this domain. nih.gov This binding was characterized using amide hydrogen/deuterium exchange mass spectrometry (HDXMS), which can detect subtle changes in protein dynamics upon ligand binding. nih.gov

Table 1: Interaction of this compound with Hsp90

| Compound | Target Protein | Binding Domain | Affinity (KD) |

| This compound | Hsp90 | N-terminal ATPase domain | ~500 μM nih.gov |

Furthermore, research on acetylated derivatives of this compound, specifically methyl 2-acetyl-3,5-dihydroxyphenylacetate and ethyl 2-acetyl-3,5-dihydroxyphenylacetate, indicated a lack of antioxidant activity. This suggests that the parent compound, this compound, may also not possess significant antioxidant properties. The compound has also been utilized as a reagent in the chemical synthesis of various fungal metabolites, such as cytosporones A, C, J, K, and N.

Mechanisms of Action at the Cellular and Molecular Level

Modulation of Cellular Signaling Pathways

Direct research on the modulation of specific cellular signaling pathways by Methyl 3,5-dihydroxyphenylacetate is limited. However, studies on structurally similar phenolic compounds and dihydroxyphenylacetic acid derivatives provide insights into potential mechanisms. For instance, other phenolic compounds have been shown to influence key signaling cascades such as the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways, which are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis.

The structural isomer, 3,4-dihydroxyphenylacetic acid (DOPAC), a metabolite of quercetin, has been demonstrated to protect pancreatic β-cells from cholesterol-induced dysfunction by activating the Nrf2 signaling pathway, a key regulator of the antioxidant response. nih.gov This activation helps in preventing oxidative stress and mitochondrial dysfunction. nih.gov While these findings pertain to an isomer, they suggest that dihydroxyphenylacetic acid derivatives, in general, may possess the capability to modulate cellular stress-response pathways. Further research is necessary to elucidate the specific effects of this compound on these and other signaling cascades.

Enzyme Inhibition and Activation Profiles

A significant area of investigation for compounds with a 3,5-dihydroxy-substituted aromatic ring is their potential as enzyme inhibitors, particularly of tyrosinase. Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), and its inhibition is of interest for applications in the cosmetic and food industries. nih.gov

While direct kinetic studies on this compound are not extensively reported, research on analogous compounds provides strong evidence for its potential as a tyrosinase inhibitor. The general mechanism for many phenolic compounds involves the chelation of copper ions within the active site of the tyrosinase enzyme. core.ac.uk The kinetics of tyrosinase inhibition can be complex, with inhibitors exhibiting various modes of action, including competitive, non-competitive, or mixed-type inhibition. nih.gov

Studies on other dihydroxyphenyl derivatives have demonstrated potent tyrosinase inhibitory activity. For example, quercetin, which also possesses a catechol-like structure, acts as a competitive inhibitor of mushroom tyrosinase. core.ac.uk The inhibition is often slow and reversible. core.ac.uk The specific kinetics of tyrosinase inhibition by this compound would require dedicated enzymatic assays to determine parameters such as the inhibition constant (Kᵢ) and the type of inhibition.

Table 1: Examples of Tyrosinase Inhibition by Structurally Related Phenolic Compounds

| Compound | Enzyme Source | Inhibition Type | IC₅₀ Value | Reference |

| Quercetin | Mushroom | Competitive | Not specified | core.ac.uk |

| 3,4-Dihydroxybenzalacetone | B16F10 cells | Down-regulation | Not specified | nih.gov |

This table provides examples of tyrosinase inhibition by compounds structurally related to this compound to illustrate potential activity. Direct kinetic data for this compound is not currently available in the cited literature.

Interaction with Biological Targets

The primary inferred biological target for this compound, based on its structural characteristics, is the enzyme tyrosinase. The dihydroxyphenyl moiety is a key structural feature for this interaction. Beyond this, comprehensive studies to identify the full spectrum of its biological targets are lacking.

Modern approaches such as chemical proteomics could be employed to identify the direct binding partners of this compound within a cellular context. nih.gov This technique utilizes chemical probes to isolate and identify proteins that interact with a small molecule, providing a global view of its potential targets and off-targets. nih.gov Such studies would be invaluable in uncovering novel mechanisms of action and understanding the compound's broader pharmacological profile.

It is also noteworthy that this compound is used as a reagent in the synthesis of cytosporones, a class of fungal metabolites with reported antibacterial and cytotoxic activities. This suggests that the parent compound or its derivatives may interact with biological targets relevant to these activities.

Cellular Uptake and Metabolism Studies

The cellular uptake of dihydroxyphenylacetic acid derivatives can occur through various mechanisms. For instance, the uptake of L-3,4-dihydroxyphenylalanine (L-DOPA), a related compound, is known to be a temperature-dependent and stereoselective process involving amino acid transporters. nih.govnih.gov Once inside the cell, the parent compound and its metabolites can undergo further enzymatic modifications. For example, 3,4-dihydroxyphenylacetic acid (DOPAC) is a known metabolite of dopamine (B1211576) and is further metabolized by catechol-O-methyltransferase (COMT). wikipedia.org

The lipophilicity of the methyl ester form compared to the free carboxylic acid could influence its ability to cross cell membranes. Esterification is a common strategy to enhance the cellular permeability of phenolic compounds. mdpi.com Detailed studies using radiolabeled this compound in various cell lines would be required to accurately determine its uptake kinetics, transport mechanisms, and metabolic profile.

Derivatives and Structure Activity Relationship Sar Studies

Synthesis and Characterization of Novel Derivatives

While direct synthetic routes for butylated and glucopyranosyloxy derivatives of Methyl 3,5-dihydroxyphenylacetate are not extensively documented in publicly available literature, studies on closely related isomers, such as 2,5-dihydroxyphenylacetate, offer valuable analogous information.

Research on the natural constituents of Entada phaseoloides has led to the isolation and characterization of butyl 2,5-dihydroxyphenylacetate. This butylated derivative of the 2,5-dihydroxy isomer of this compound provides a template for understanding the potential properties of butylated versions of the 3,5-dihydroxy compound. The synthesis of a related butylated compound, methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate (B1217596), has been achieved through a Michael addition reaction involving 2,6-di-tert-butyl phenol (B47542) and methyl acrylate (B77674), catalyzed by sodium methanolate. nih.gov This method highlights a potential strategy for the butylation of phenylacetic acid derivatives.

From the same natural source, Entada phaseoloides, researchers have also isolated butyl 2-O-β-D-glucopyranosyloxy-5-dihydroxyphenylacetate. The structure of this glucopyranosyloxy derivative was elucidated using mass spectrometry and NMR experiments, with the large coupling constant of the anomeric proton confirming the β configuration of the glucopyranose unit. The synthesis of such derivatives often involves the reaction of a protected sugar, like α-acetobromoglucose, with the parent phenol under anhydrous conditions.

A study on derivatives of 2,5-dihydroxyphenylacetic acid evaluated their anti-HIV activity. In this study, ethyl 2,5-dihydroxyphenylacetate, along with the newly isolated butyl 2,5-dihydroxyphenylacetate and the known methyl 2,5-dihydroxyphenylacetate, exhibited inhibitory activity against HIV-1 replication. Notably, the glucopyranosyloxy derivative, butyl 2-O-β-D-glucopyranosyloxy-5-dihydroxyphenylacetate, did not show inhibitory activity at the tested concentration. This suggests that the presence of the bulky, hydrophilic glucopyranosyloxy group may be detrimental to this specific biological activity.

| Compound | EC50 (µM) against HIV-1 |

| Butyl 2,5-dihydroxyphenylacetate | 9.80 |

| Methyl 2,5-dihydroxyphenylacetate | 11.70 |

| Ethyl 2,5-dihydroxyphenylacetate | 9.93 |

| Butyl 2-O-β-D-glucopyranosyloxy-5-dihydroxyphenylacetate | >10 |

| Zidovudine (positive control) | 0.0117 |

EC50 values for the inhibition of HIV-1 replication by 2,5-dihydroxyphenylacetate derivatives.

Influence of Structural Modifications on Biological Activity

The biological activity of phenolic compounds can be significantly altered by structural modifications. For instance, the introduction of different functional groups can impact a molecule's lipophilicity, electronic properties, and steric hindrance, all of which play a role in its interaction with biological targets.

In studies of related phenylacetamides, increasing the lipophilicity of the amine portion of the molecule led to more potent sodium channel blockade. rcsb.org Furthermore, the presence of electron-withdrawing groups on a phenyl ring has been shown to increase the antimicrobial activity of certain oxazole (B20620) derivatives. sigmaaldrich.com Conversely, the addition of a bulky and hydrophilic group, such as the glucopyranosyloxy moiety in the case of the 2,5-dihydroxyphenylacetate derivatives, can diminish biological activity, as seen in their anti-HIV screening. This highlights the delicate balance of physicochemical properties required for optimal biological function.

Computational Chemistry and Molecular Modeling for SAR Elucidation

Computational methods are powerful tools for understanding the interactions between small molecules and their biological targets, providing a rationale for observed structure-activity relationships and guiding the design of new, more potent derivatives.

Molecular dynamics simulations for binding stability (where this compound or its direct derivatives are explicitly mentioned)

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-resolved behavior of molecules, offering profound insights into the stability of ligand-protein complexes. In the context of drug discovery and development, MD simulations are instrumental in elucidating the binding stability of potential drug candidates, such as derivatives of this compound, to their biological targets. These simulations model the intricate dance of atoms over time, governed by the principles of physics, thereby revealing the dynamic nature of molecular interactions that are often missed by static methods like molecular docking.

The primary goal of employing MD simulations in the study of this compound derivatives is to assess the stability of their binding poses within the active site of a target protein. A stable binding mode is characterized by minimal conformational changes of the ligand and the protein's binding pocket over the simulation period. Key metrics are analyzed to quantify this stability, including the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the analysis of intermolecular interactions such as hydrogen bonds and hydrophobic contacts.

For instance, in silico studies on phenolic compounds, a class to which this compound belongs, have demonstrated the utility of MD simulations in understanding their interactions with proteins. researchgate.netresearchgate.net These simulations can reveal the crucial role of water molecules in mediating protein-ligand interactions and highlight the dynamic formation and breaking of hydrogen bonds, which are critical for stable binding. researchgate.net

While specific MD simulation studies explicitly detailing the binding of this compound are not prevalent in publicly accessible literature, the methodology can be illustrated through studies on structurally related compounds, such as other phenolic acids and tyrosinase inhibitors. mdpi.comnih.gov For example, a hypothetical study on a derivative of this compound targeting an enzyme like tyrosinase would involve the following steps:

System Setup: The initial coordinates of the protein-ligand complex, typically obtained from molecular docking, are placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

Simulation: The system is then subjected to energy minimization and a series of equilibration steps, followed by a production run where the trajectory of each atom is calculated over a period of nanoseconds to microseconds.

Analysis: The resulting trajectory is analyzed to compute various parameters that describe the stability of the complex.

A crucial aspect of this analysis is the calculation of binding free energy, often using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These calculations provide a quantitative estimate of the binding affinity, which is a key determinant of a compound's potential efficacy.

The stability of the ligand within the binding pocket is often visualized by monitoring the RMSD of the ligand's heavy atoms relative to its initial docked conformation. A low and stable RMSD value throughout the simulation suggests a stable binding mode. Conversely, a large and fluctuating RMSD may indicate that the ligand is unstable in the binding pocket and may be dissociating.

The following interactive table presents hypothetical data from a 100-nanosecond MD simulation of two derivatives of this compound (Derivative A and Derivative B) complexed with a target enzyme. This data illustrates how MD simulation results are typically presented and interpreted to assess binding stability.

| Derivative | Average RMSD (Å) | Key Interacting Residues | Number of Hydrogen Bonds (Average) | Binding Free Energy (kcal/mol) |

| Derivative A | 1.8 ± 0.4 | HIS259, ASN260, SER282 | 3.2 | -45.7 |

| Derivative B | 4.2 ± 1.1 | HIS261, VAL283 | 1.5 | -28.9 |

In this hypothetical scenario, Derivative A, with a lower average RMSD and a higher number of stable hydrogen bonds, would be considered to have a more stable binding mode compared to Derivative B. The more negative binding free energy for Derivative A further supports its stronger and more stable interaction with the enzyme. Such insights are invaluable for the rational design and optimization of more potent and specific inhibitors based on the this compound scaffold.

Advanced Research Methodologies and Techniques

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone for the structural determination of organic molecules. By analyzing the interaction of the compound with electromagnetic radiation, researchers can deduce its precise atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. In 1D NMR, Proton (¹H) and Carbon-13 (¹³C) spectra reveal the chemical environment, connectivity, and number of unique protons and carbons.

The ¹H NMR spectrum of Methyl 3,5-dihydroxyphenylacetate shows distinct signals corresponding to the aromatic protons, the methylene (B1212753) (-CH₂) group protons, and the methyl (-CH₃) group protons of the ester. The ¹³C NMR spectrum complements this by identifying the carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, the methylene carbon, and the methyl carbon. sigmaaldrich.com

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) in ppm | Description |

|---|---|---|

| ¹H NMR | Varies by solvent | Signals for aromatic H, methylene H, and methyl H |

| ¹³C NMR | Varies by solvent | Signals for carbonyl C, aromatic C, methylene C, and methyl C |

Note: Specific chemical shifts are dependent on the solvent and instrument frequency used for analysis.

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular formula is C₉H₁₀O₄, corresponding to a molecular weight of approximately 182.17 g/mol . nih.gov

In a typical mass spectrum of this compound, a molecular ion peak [M]⁺ would be observed at m/z 182. The molecule then undergoes fragmentation, producing a pattern of smaller ionic fragments. Analysis of these fragments provides structural clues that corroborate the proposed structure. For instance, a common fragmentation pathway for methyl esters is the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃). mdpi.com

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₀O₄ | nih.gov |

| Molecular Weight | 182.17 g/mol | nih.gov |

| Exact Mass | 182.05790880 Da | nih.gov |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. This technique is particularly useful for identifying the functional groups present in a compound. allscientificjournal.com The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features. nih.gov

The presence of the two phenolic hydroxyl (-OH) groups is indicated by a broad absorption band in the region of 3500-3200 cm⁻¹. The carbonyl (C=O) group of the ester function gives rise to a strong, sharp peak around 1735-1700 cm⁻¹. nih.gov Other significant peaks include those for C-O stretching of the ester and phenol (B47542) groups, and C=C stretching within the aromatic ring. nih.gov

Chromatographic Separation and Purification Methods

Chromatographic techniques are essential for the isolation and purification of this compound, whether from a synthetic reaction mixture or a natural source. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. mdpi.com

Thin Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of a chemical reaction or to determine the purity of a sample. fordham.edu A spot of the sample is applied to a plate coated with a thin layer of an adsorbent like silica (B1680970) gel, and a solvent system is used as the mobile phase. allscientificjournal.com

Column Chromatography: For purification on a larger scale, column chromatography is frequently employed. A glass column is packed with a stationary phase, typically silica gel. fordham.edu The crude product is loaded onto the top of the column, and a solvent or a mixture of solvents (eluent) is passed through. mdpi.com Components of the mixture travel down the column at different rates, allowing for their separation and collection as purified fractions. For compounds like this compound, a common eluent system might be a mixture of petroleum ether and diethyl ether or hexane (B92381) and ethyl acetate (B1210297). fordham.edu

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced chromatographic technique that provides higher resolution and faster separation times. allscientificjournal.com It can be used both analytically to determine purity and preparatively to isolate highly pure compounds. Reversed-phase HPLC (RP-HPLC), using a nonpolar stationary phase and a polar mobile phase, is particularly effective for purifying phenolic compounds. mdpi.com

In vitro Assays for Biological Activity Evaluation

To investigate the potential biological effects of this compound, a variety of in vitro assays can be performed. These cell-free assays are designed to measure a specific biological or biochemical event in a controlled environment.

Antioxidant Activity Assays: Phenolic compounds are often evaluated for their antioxidant capacity. Standard assays include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom and quench the stable DPPH free radical, a process that is monitored by a decrease in absorbance at a specific wavelength. nih.gov

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to the DPPH assay, this method assesses the compound's ability to scavenge the ABTS radical cation. nih.gov

Ferric Reducing Antioxidant Power (FRAP) Assay: This assay evaluates the ability of a compound to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which results in a measurable color change. nih.gov

Enzyme Inhibition Assays: These assays determine if a compound can inhibit the activity of a specific enzyme. For example, tyrosinase is an enzyme involved in melanin (B1238610) production, and its inhibition is of interest in cosmetics and medicine. researchgate.net In a typical tyrosinase inhibition assay, the enzyme is incubated with its substrate (e.g., L-DOPA) in the presence and absence of the test compound. The rate of product formation is measured spectrophotometrically to determine the extent of inhibition. nih.gov

Cell-Based Assays for Cellular Mechanism Studies

To understand how a compound affects cellular processes, cell-based assays are indispensable. These assays use living cells to provide insights into a compound's permeability, cytotoxicity, and mechanism of action within a biological context. nih.gov

Cell Viability and Cytotoxicity Assays: Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are used to assess the effect of a compound on cell proliferation and survival.

Measurement of Reactive Oxygen Species (ROS): To study antioxidant effects at the cellular level, probes that become fluorescent in the presence of ROS can be used. A reduction in fluorescence in cells treated with the compound would indicate an antioxidant effect. nih.gov

Western Blotting: This technique is used to detect and quantify specific proteins. For instance, if a compound is hypothesized to act via a particular signaling pathway, western blotting can measure changes in the expression or phosphorylation status of key proteins in that pathway (e.g., Nrf2, a key transcription factor in the antioxidant response). nih.gov

Apoptosis Assays: Techniques such as TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining can be used to identify and quantify apoptotic cells, helping to determine if a compound has pro- or anti-apoptotic effects. nih.gov

In vivo Animal Models for Pharmacological Efficacy (where this compound is explicitly mentioned)

A comprehensive search of scientific databases and peer-reviewed literature did not identify any specific in vivo animal studies investigating the pharmacological efficacy of this compound. Therefore, no data on its effects in animal models for conditions such as oxidative stress, inflammation, or neurodegeneration can be provided. The research community has yet to publish findings in this specific area.

Future Directions and Therapeutic Implications

Potential Applications in Drug Discovery and Development

The journey of a compound from a laboratory reagent to a therapeutic agent is long, but the structural features of Methyl 3,5-dihydroxyphenylacetate provide several starting points for investigation. It is known as a reagent in the synthesis of various fungal metabolites, such as cytosporones. chemicalbook.com This role as a building block is a crucial first step, indicating its utility in constructing more complex molecules that may possess biological activity.

Research into structurally similar compounds offers a roadmap for the potential applications of this compound. For instance, derivatives of phenylacetic acid have been isolated from fungal cultures and some have shown herbicidal activity. Another related compound, Methyl 3,4-dihydroxybenzoate (an isomer of a close derivative), has demonstrated significant antioxidant and anti-inflammatory effects. nih.gov Studies on this related molecule have shown it can protect granulosa cells from oxidative damage by activating the Nrf2 antioxidant pathway, suggesting its potential as a therapeutic candidate for conditions like endometriosis. nih.gov

These findings for related compounds suggest that this compound could be a candidate for screening a variety of pharmacological activities. Its dihydroxyphenyl moiety is a classic feature of many antioxidant molecules, which are crucial in combating oxidative stress implicated in numerous chronic diseases.

Table 1: Investigated Activities of Structurally Related Compounds

| Compound/Derivative | Investigated Activity | Potential Implication | Reference |

|---|---|---|---|

| Curvulinic Acid | Herbicidal | Agrochemical Development | |

| 4-epiradicinol | Antimicrobial | Anti-infective Research |

Exploration in Functional Foods and Cosmetics

The antioxidant potential of phenolic compounds is a key driver for their inclusion in functional foods and cosmetic products. While direct research on this compound in these areas is limited, the known antioxidant properties of similar molecules provide a strong rationale for its exploration. researchgate.net Functional foods are valued for their health benefits beyond basic nutrition, often due to the presence of bioactive compounds like polyphenols that can help mitigate chronic diseases. mdpi.com

In the cosmetics industry, there is a constant search for effective and safe ingredients. Tyrosinase inhibitors, for example, are highly sought after for managing skin hyperpigmentation. nih.gov Research into other 3,5-dihydroxybenzoyl derivatives has shown their potential as tyrosinase inhibitors, which are key to controlling melanin (B1238610) production. nih.gov Given its structure, this compound could be investigated for similar properties, potentially leading to its use in skincare formulations aimed at evening skin tone or reducing age spots. Its antioxidant capacity could also protect the skin from oxidative damage caused by environmental stressors like UV radiation.

Challenges and Opportunities in this compound Research

The primary challenge in the study of this compound is the relative scarcity of research focused directly on its biological activities. Much of the current literature identifies it as a synthetic reagent or a metabolite rather than an active agent. chemicalbook.combiosynth.com This presents a significant knowledge gap but also a considerable opportunity.

The opportunities lie in systematic screening and evaluation. Its availability as a chemical reagent means that researchers can readily acquire it for in-vitro and in-vivo studies. sigmaaldrich.comscbt.com The established antioxidant and anti-inflammatory activities of structurally related polyphenols provide a strong hypothesis-driven basis for initiating such research. nih.gov A key opportunity exists in exploring its potential as a lead compound in drug discovery, where its structure could be modified to enhance potency and specificity for various biological targets.

Table 2: Research Status of this compound

| Area of Research | Current Status | Future Opportunity |

|---|---|---|

| Pharmacology | Limited direct studies. | Systematic screening for antioxidant, anti-inflammatory, and anti-cancer activities. |

| Synthesis | Used as a reagent and intermediate. biosynth.com | Development of novel derivatives with enhanced biological activity. |

| Application | Primarily for research purposes. scbt.com | Investigation for use in cosmetics, functional foods, and as a therapeutic agent. |

Interdisciplinary Approaches for Comprehensive Understanding

To unlock the full potential of this compound, an interdisciplinary approach is essential. Modern research methodologies can provide a comprehensive understanding of the compound's behavior from the molecular to the systems level.

Computational Metabolomics and Systems Biology: These fields can help predict the metabolic fate of this compound in biological systems and identify potential pathways it might influence. liverpool.ac.uknih.gov By analyzing how its presence alters the metabolome, researchers can gain insights into its mechanism of action and potential biological effects before extensive lab work is undertaken. mdpi.com Computational docking studies could predict its interaction with various enzymes and receptors, helping to prioritize targets for pharmacological screening.

Advanced Analytical Chemistry: Techniques like high-resolution mass spectrometry are crucial for detecting and quantifying the compound and its metabolites in biological samples, which is fundamental for pharmacokinetic and pharmacodynamic studies. nih.gov

By combining expertise from chemistry, biology, and computational science, the research community can efficiently navigate the challenges and capitalize on the opportunities presented by this compound, potentially transforming it from a simple chemical reagent into a valuable compound for health and wellness applications.

Conclusion

Summary of Key Findings on Methyl 3,5-dihydroxyphenylacetate

This compound is a phenolic compound with the chemical formula C₉H₁₀O₄. nih.govsigmaaldrich.com It is structurally defined as the methyl ester of (3,5-dihydroxyphenyl)acetic acid. researchgate.net The compound is found in nature as a fungal metabolite, having been identified as a product of Curvularia siddiqui and isolated from the mycelia of Curvularia lunata.

From a chemical standpoint, it serves as a known reagent in the laboratory synthesis of other complex fungal metabolites, specifically cytosporones A, C, J, K, and N. This role highlights its utility as a building block in organic synthesis.

However, research into the direct biological activities of this compound is notably limited. A significant finding comes from a study on phenylacetic acid derivatives isolated from Curvularia lunata. This research reported that a closely related compound, methyl 2-acetyl-3,5-dihydroxyphenylacetate, along with similar derivatives, lacked any discernible antimicrobial or antioxidant activity. While this is not a direct assessment of this compound, it points toward a potential lack of bioactivity in this structural class.

Broader Scientific Impact of this compound Research

The primary scientific impact of this compound currently lies in its role as a natural product and a synthetic intermediate. Its isolation from fungal sources contributes to the broader field of natural product chemistry, expanding the known catalogue of secondary metabolites.

The study of this compound and its isomers has important implications for structure-activity relationship (SAR) analysis in medicinal chemistry. Research on related isomers, such as Methyl 3,4-dihydroxyphenylacetate, has demonstrated significant antioxidant and antiviral activities. caymanchem.com Another related compound, Methyl 3-bromo-4,5-dihydroxybenzoate, has been shown to possess anti-inflammatory properties. nih.gov The contrast between the apparent inactivity of the 3,5-dihydroxyphenylacetate structure and the demonstrated bioactivity of its 3,4-dihydroxy isomer underscores the critical importance of the positioning of hydroxyl groups on the phenyl ring for determining a compound's pharmacological effects. caymanchem.com This comparative analysis provides valuable data for scientists designing and synthesizing new therapeutic agents, as it illustrates how subtle molecular modifications can dramatically alter biological function.

Outlook for Future Investigations

The existing body of research, or lack thereof, on this compound illuminates several clear paths for future scientific inquiry.

First and foremost, a comprehensive evaluation of the biological activities of pure this compound is warranted. Direct, systematic screening for antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects would definitively establish its bioactivity profile and confirm whether it is indeed an inactive compound as suggested by studies on its acetylated relative.

Second, further exploration of its role as a precursor in fungal biosynthesis could yield valuable insights. Investigating the enzymatic pathways that produce this compound in Curvularia species could uncover novel enzymes and biochemical reactions.

Finally, the most promising avenue for future research may involve using this compound as a scaffold for synthetic chemistry. Given the known bioactivity of its isomers, chemists could focus on creating a library of derivatives. Future investigations could explore whether the introduction of different functional groups or the alteration of the acetate (B1210297) side chain could unlock or enhance pharmacological properties, leveraging the core structure to develop new compounds with potential therapeutic applications.

常见问题

Q. What are the established methods for synthesizing and purifying Methyl 3,5-dihydroxyphenylacetate in laboratory settings?

this compound is synthesized via microbial extraction or chemical esterification. For microbial production, Curvularia lunata is cultured in submerged media (e.g., potato dextrose broth), followed by ethyl acetate extraction and chromatographic purification (silica gel or HPLC) . Chemical synthesis involves reacting 3,5-dihydroxyphenylacetic acid with methanol under acid catalysis. Purity (>97%) is confirmed via HPLC with UV detection (λ = 254 nm) and recrystallization from ethanol/water mixtures .

Q. How can researchers confirm the structural identity of this compound?

Structural confirmation requires spectroscopic and crystallographic analysis:

- NMR : NMR (DMSO-d6) shows peaks at δ 3.65 (s, 3H, OCH3), δ 3.50 (s, 2H, CH2), and aromatic protons at δ 6.25–6.35 (m, 3H) .

- Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 182.06 [M+H] .

- X-ray Crystallography : For crystalline derivatives, single-crystal analysis reveals hydrogen-bonded supramolecular networks (e.g., C–H⋯O interactions) .

Advanced Research Questions

Q. What experimental strategies address contradictory reports on enzymatic interactions with this compound?

Discrepancies in microbial metabolism (e.g., Aspergillus vs. Pseudomonas pathways) require comparative enzyme assays:

- In vitro assays : Incubate the compound with CYP450 enzymes (e.g., CYP102A subfamily) and monitor hydroxylation using LC-MS .

- Gene knockout studies : Use A. nidulans mutants to identify phacB gene involvement in catabolism .

- Microsomal studies : Analyze metabolite profiles (e.g., 2,5-dihydroxyphenylacetate) via GC-MS .

Q. How does this compound stability vary under different experimental conditions?

Stability studies should assess:

- pH dependence : Incubate in buffers (pH 2–9) and quantify degradation via HPLC .

- Thermal stability : Use accelerated aging at 40–60°C; degradation products (e.g., quinones) form at >100°C .

- Light sensitivity : Monitor UV-Vis spectral changes under UV-A/UV-B exposure .

Q. What methodologies elucidate the compound’s bioactivity against enterovirus 71 (EV71)?

- Viral replication assays : Infect rhabdomyosarcoma (RD) cells with EV71 and measure viral RNA reduction via qRT-PCR (IC50 ~10 μM) .

- Molecular docking : Simulate binding to EV71 3C protease using AutoDock Vina; prioritize residues (e.g., His40, Cys147) for mutagenesis .

- Time-course studies : Track viral load suppression over 24–72 hours to distinguish virucidal vs. inhibitory effects .

Q. How can synthetic modifications enhance this compound’s pharmacological properties?

- Ester hydrolysis : Convert to 3,5-dihydroxyphenylacetic acid for improved solubility .

- Halogenation : Introduce Br or Cl at the 4-position via electrophilic substitution to boost antiviral activity .

- Protecting groups : Use acetyl or tert-butyldimethylsilyl (TBS) groups to stabilize phenolic hydroxyls during synthesis .

Q. What advanced techniques characterize its environmental degradation pathways?

- Soil microcosms : Incubate with Pseudomonas aeruginosa and analyze metabolites (e.g., 2,3-dioxygenase products) via LC-HRMS .

- Isotope labeling : Use -labeled compound to trace CO2 release during microbial mineralization .

- QSAR modeling : Predict ecotoxicity using logP (0.63) and biodegradation half-life (<30 days) .

Q. How to resolve discrepancies in reported purity and stability across commercial batches?

- Comparative analytics : Use DSC (melting point 109–112°C) and -NMR to detect impurities (e.g., residual solvents) .

- Forced degradation : Expose to H2O2 (oxidative stress) and quantify degradation via UPLC-MS/MS .

Methodological Recommendations

Designing assays for structure-activity relationship (SAR) studies:

- In vitro screening : Test derivatives against EV71 and human cytochrome P450 isoforms (e.g., CYP3A4) to assess selectivity .

- Computational modeling : Use Gaussian09 for DFT calculations to correlate electronic properties (HOMO/LUMO) with bioactivity .

Addressing variability in microbial synthesis yields:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。